molecular formula C22H37N3O4 B561318 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one CAS No. 102972-64-5

2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one

Cat. No.: B561318
CAS No.: 102972-64-5
M. Wt: 407.555
InChI Key: ZHQXVFFURWQHHQ-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one is a complex polymer known for its versatile applications in various fields. This compound is a copolymer formed from the monomers 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, 1-ethenylhexahydro-2H-azepin-2-one, and 1-ethenyl-2-pyrrolidinone. It is widely used in drug delivery systems, biomedical research, and as a film-forming agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the polymerization of its monomers under controlled conditions. The process typically includes:

Industrial Production Methods

Industrial production of this polymer involves large-scale polymerization reactors where the monomers are polymerized under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The polymer is then purified and processed into the desired form for various applications .

Chemical Reactions Analysis

Types of Reactions

This polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the polymer, which can have different properties and applications .

Mechanism of Action

The mechanism of action of this polymer involves its interaction with biological molecules and cells. The polymer can form complexes with DNA and other biomolecules, facilitating their delivery into cells. The polymer’s cationic nature allows it to bind to negatively charged molecules, enhancing their stability and delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one lies in its combination of monomers, which imparts unique properties such as enhanced solubility, stability, and biocompatibility. These properties make it suitable for a wide range of applications in drug delivery, biomedical research, and industrial processes .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C8H13NO.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-9-7-5-3-4-6-8(9)10;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-7H2;2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQXVFFURWQHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.C=CN1CCCCCC1=O.C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102972-64-5
Record name Dimethylaminoethyl methacrylate-vinylcaprolactam-vinylpyrrolidone copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102972-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50145596
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102972-64-5
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPENOIC ACID,2-METHYL-,2-(DIMETHYLAMINO)ETHYL ESTER,POLYMER WITH 1-ETHENYLHEXAHYDRO-2H-AZEPIN-2-ONE & 1-ETHENYL-2-PYRROLIDINONE
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